4-Chloro-6-methoxyquinolin-8-amine structure and IUPAC name.
4-Chloro-6-methoxyquinolin-8-amine structure and IUPAC name.
An In-Depth Technical Guide to 4-Chloro-6-methoxyquinolin-8-amine
Abstract
This technical guide provides a comprehensive scientific overview of 4-Chloro-6-methoxyquinolin-8-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While not extensively characterized in publicly available literature as a final product, its structure represents a confluence of two critical pharmacophores: the 4-chloroquinoline moiety, a versatile synthetic handle, and the 8-amino-6-methoxyquinoline core, famously associated with antimalarial drugs like primaquine. This document elucidates the compound's structure, IUPAC nomenclature, and predicted physicochemical properties. We present a robust, field-proven synthetic strategy based on established chemical transformations of related quinoline systems. Furthermore, this guide offers an expert analysis of its predicted spectroscopic profile and outlines its potential as a pivotal intermediate for generating diverse chemical libraries targeting a range of therapeutic areas, from infectious diseases to oncology. The methodologies and workflows described herein are designed to provide researchers and drug development professionals with a foundational and actionable resource.
Chemical Identity and Structural Elucidation
The rational design of novel therapeutics begins with a precise understanding of a molecule's fundamental chemical identity. This section details the formal nomenclature, structure, and predicted physicochemical properties of 4-Chloro-6-methoxyquinolin-8-amine.
IUPAC Name and Chemical Formula
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IUPAC Name: 4-Chloro-6-methoxyquinolin-8-amine
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Molecular Formula: C₁₀H₉ClN₂O[1]
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Synonyms: 4-chloro-6-methoxy-8-aminoquinoline; 8-amino-4-chloro-6-methoxyquinoline
Chemical Structure
The structure consists of a quinoline bicyclic system. The numbering convention for the quinoline ring is standardized, with the nitrogen atom at position 1. The key substituents are a chlorine atom at position 4, a methoxy group at position 6, and an amine group at position 8.
Caption: Retrosynthetic pathway for 4-Chloro-6-methoxyquinolin-8-amine.
Detailed Experimental Protocol (Proposed)
This protocol is a composite of validated methods for analogous structures. Each step represents a standard, high-probability transformation.
Step 1: Synthesis of 6-methoxy-8-nitroquinolin-4(1H)-one This step can be achieved via a Conrad-Limpach or Gould-Jacobs reaction. Using 4-methoxy-2-nitroaniline as a starting material:
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React 4-methoxy-2-nitroaniline with diethyl malonate (or a similar β-ketoester) under thermal conditions to form the anilinocrotonate intermediate.
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Induce cyclization by heating the intermediate in a high-boiling point solvent such as Dowtherm A.
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The resulting 4-hydroxy-6-methoxy-8-nitroquinoline will precipitate upon cooling. Purify by recrystallization.
Step 2: Chlorination to 4-Chloro-6-methoxy-8-nitroquinoline This is a standard conversion of a 4-hydroxyquinoline to its 4-chloro derivative. [2][3]1. Suspend the 4-hydroxy-6-methoxy-8-nitroquinoline from Step 1 in phosphorus oxychloride (POCl₃), with or without a catalyst like N,N-dimethylformamide (DMF). 2. Heat the mixture under reflux for 2-4 hours, monitoring by TLC. 3. After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the excess POCl₃. 4. Neutralize with a base (e.g., NaOH or NH₄OH solution) to precipitate the product. 5. Filter, wash with water, and dry the solid. Purify by column chromatography or recrystallization.
Step 3: Reduction to 4-Chloro-6-methoxyquinolin-8-amine The final step involves the selective reduction of the nitro group. [4][5]1. Dissolve the 4-chloro-6-methoxy-8-nitroquinoline from Step 2 in a suitable solvent like ethanol or ethyl acetate. 2. Add a reducing agent. A common and effective method is using tin(II) chloride (SnCl₂) in concentrated HCl, or catalytic hydrogenation with H₂ gas over a Pd/C catalyst. 3. Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC). 4. If using SnCl₂, basify the reaction mixture to precipitate the tin salts and liberate the free amine. 5. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer over Na₂SO₄, and concentrate in vacuo to yield the final product, 4-Chloro-6-methoxyquinolin-8-amine.
Purification and Characterization Workflow
Caption: General workflow for purification and characterization.
Predicted Spectroscopic Profile
Definitive structural confirmation requires spectroscopic analysis. Based on the known effects of the substituents and data from analogous compounds, the following spectral characteristics are predicted for 4-Chloro-6-methoxyquinolin-8-amine.
| Technique | Predicted Features | Rationale / Analog Comparison |
| ¹H NMR | δ 8.5-8.7 (d, 1H, H2): Downfield due to adjacent ring nitrogen.δ 7.3-7.5 (d, 1H, H3): Coupled to H2.δ 7.0-7.2 (d, 1H, H5): Singlet-like or small meta-coupling.δ 6.5-6.7 (d, 1H, H7): Shielded by adjacent -NH₂ and -OCH₃ groups.δ 4.5-5.5 (br s, 2H, -NH₂): Broad singlet, exchangeable with D₂O.δ 3.9-4.0 (s, 3H, -OCH₃): Characteristic singlet for methoxy protons. | Based on analysis of substituted quinolines. [6][7] |
| ¹³C NMR | δ ~158-160 (C6-O): Aromatic carbon attached to oxygen.δ ~150-152 (C4-Cl): Aromatic carbon attached to chlorine.δ ~140-145 (C8a, C8-N): Quaternary carbons and carbon attached to nitrogen.δ ~120-135 (C2, C4a): Other quinoline carbons.δ ~100-115 (C3, C5, C7): Shielded aromatic carbons.δ ~56 (OCH₃): Methoxy carbon. | Inferred from data on related chloro-methoxy quinolines/quinazolines. [7] |
| Mass Spec (HRMS) | [M+H]⁺ ≈ 209.0476: Calculated for C₁₀H₁₀ClN₂O⁺.Characteristic isotopic pattern for one chlorine atom (M, M+2 in ~3:1 ratio). | Standard calculation and isotopic distribution rules. |
| IR Spectroscopy | 3300-3500 cm⁻¹: N-H stretching (primary amine).2850-3000 cm⁻¹: C-H stretching (aromatic and aliphatic).1580-1620 cm⁻¹: C=C/C=N stretching (quinoline ring).1230-1270 cm⁻¹: C-O-C asymmetric stretching (aryl ether).~700-800 cm⁻¹: C-Cl stretching. | Based on characteristic functional group frequencies. [7] |
Applications in Medicinal Chemistry: A Versatile Intermediate
The primary value of 4-Chloro-6-methoxyquinolin-8-amine lies not in its intrinsic biological activity, but in its role as a highly adaptable synthetic intermediate for generating novel, biologically active molecules.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the quinoline ring nitrogen activates the C4 position, which is further enhanced by the chloro leaving group. This makes the compound an excellent substrate for SNAr reactions. By reacting it with a diverse range of nucleophiles (e.g., primary/secondary amines, anilines, thiols), a library of 4-substituted-6-methoxyquinolin-8-amine derivatives can be rapidly synthesized. This approach is a proven strategy for discovering potent kinase inhibitors, where a substituted amine at the C4 position often serves as a key hinge-binding element. [2]
Library Synthesis Workflow
Caption: Workflow for library generation from the title compound.
Conclusion
4-Chloro-6-methoxyquinolin-8-amine stands as a molecule of high strategic value for drug discovery programs. It synergistically combines the biologically relevant 8-amino-6-methoxyquinoline core with the synthetically versatile 4-chloro handle. While detailed characterization of this specific compound is sparse, this guide provides a comprehensive, expert-driven framework for its synthesis, characterization, and strategic application. The proposed protocols and workflows are grounded in established, reliable chemical principles, offering researchers a clear path to leveraging this compound as a pivotal building block for the discovery of next-generation therapeutics.
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